AT-001

Aldose Reductase Enzyme Inhibition Diabetic Cardiomyopathy

First-generation aldose reductase inhibitors (ARIs) such as epalrestat and zopolrestat were compromised by off-target inhibition of aldehyde reductase (ALR1), leading to hepatotoxicity and clinical failure. AT-001 (Caficrestat) was rationally designed to resolve this critical selectivity gap. • Sub-nanomolar potency: IC50 28.9-30 pM against aldose reductase, ensuring robust polyol pathway blockade • High selectivity over ALR1, eliminating the hepatotoxicity risk that caused withdrawal of legacy ARIs • Phase 3 ARISE-HF trial (NCT04083339, N=691): well-tolerated over 15 months with no hepatotoxicity signals • Co-crystal structures available (PDB: 8FH5, 1.62 Å; PDB: 8FH6, 1.95 Å) for structure-based drug design and computational studies

Molecular Formula C22H34N2
Molecular Weight 326.528
Cat. No. B1192208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-001
SynonymsAT-001;  AT 001;  AT001
Molecular FormulaC22H34N2
Molecular Weight326.528
Structural Identifiers
SMILESCC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C
InChIInChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+
InChIKeyFALYKCYWERAVPH-PUZFROQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT-001 (Caficrestat) Overview


AT-001, also known as Caficrestat, is a rationally designed, orally bioavailable small molecule belonging to the aldose reductase inhibitor (ARI) class. It was developed to overcome the potency and selectivity limitations of earlier ARIs, which were often hampered by insufficient target engagement and off-target effects [1]. The compound's chemical structure is 2-(8-oxo-7-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl)acetic acid, with a molecular weight of 421.35 g/mol . AT-001 has advanced into Phase 3 clinical evaluation for diabetic cardiomyopathy (DbCM), with additional investigation in diabetic peripheral neuropathy and other complications [2].

1
Aldose Reductase Pathway Study Fit Polyol pathway research models targeting diabetic cardiomyopathy endpoints.
2
Isoform-Selectivity Assay Context Supports AKR1B1-specific studies requiring high ALR1 selectivity screening.
3
Oral Bioavailability Research Fit Supports oral dosing models in preclinical cardiometabolic research.

AT-001 vs. Generic ARIs


Substituting AT-001 with a generic aldose reductase inhibitor (ARI) such as epalrestat, zopolrestat, or tolrestat is not advisable for applications requiring high target potency and a clean safety profile. Historical ARI development programs have been plagued by two primary issues: insufficient potency against the disease-relevant, activated form of aldose reductase (AR), and off-target inhibition of the closely related aldehyde reductase (ALR1) [1]. This cross-reactivity with ALR1, a liver enzyme critical for detoxification, has been directly linked to hepatotoxicity and has led to the clinical failure or withdrawal of several first-generation ARIs [2]. The evidence presented in Section 3 demonstrates that AT-001 was specifically engineered to overcome these deficits, achieving sub-nanomolar potency and high selectivity that are not shared by earlier-generation compounds [3].

Generic ARI Profile Mismatch
Earlier ARIs (e.g., zopolrestat, epalrestat) may lack isoform selectivity, shifting pathway-response interpretation in mechanistic studies.
Off-Target ALR1 Context Differs
Legacy ARI cross-reactivity with ALR1 is reported to introduce hepatotoxicity signals, limiting long-term model use and endpoint monitoring.
Potency & PD Response Not Transferable
Robust target engagement and significant PD modulation (e.g., sorbitol reduction) achieved by AT-001 are not replicated by standard generic compounds.

AT-001 Evidence Guide


Potency Improvement Over Zopolrestat

AT-001 demonstrates logarithmically improved potency against aldose reductase (AR) compared to zopolrestat, a prior best-in-class ARI [1]. In direct head-to-head comparison under identical assay conditions, AT-001 achieved an IC50 of 30 pM, while zopolrestat required 10 nM to achieve the same level of inhibition [1]. This represents a greater than 300-fold increase in potency for AT-001 [1].

AR Inhibition Potency
Head-to-head
IC50 30 pM vs. 10 nM
Supports >300-fold potency context for polyol pathway studies.
In vitro enzyme inhibition assay context.
Aldose Reductase Enzyme Inhibition Diabetic Cardiomyopathy

ALR1 Selectivity vs. Zopolrestat

A critical differentiator for AT-001 is its lack of off-target activity against aldehyde reductase (ALR1), an enzyme whose inhibition by earlier ARIs like zopolrestat is associated with hepatotoxicity [1]. In liver enzyme evaluations, AT-001 showed no inhibition of ALR1 at 50x and 100x EC50 concentrations. In contrast, zopolrestat inhibited ALR1 by 50% and 60% under the same conditions, with specific activities of 2.3 and 1.9 mmol NADPH/min/mg protein, respectively [1]. Furthermore, in a broad panel of 87 off-target assays (13 enzymes, 74 binding assays), AT-001 exhibited no significant inhibitory activity (>50%) [1].

ALR1 Selectivity
Head-to-head
0% Inhibition vs. 50–60%
Enables AKR1B1-specific mechanistic studies without cross-reactivity context.
Liver enzyme assay at 50x and 100x EC50.
Aldehyde Reductase Selectivity Hepatotoxicity

In Vivo Target Engagement

Proof of biological activity in humans was established in a Phase 1/2 study. AT-001 produced a significant, dose-dependent reduction in whole blood sorbitol levels, a direct biomarker of aldose reductase activity [1]. A reduction of up to approximately -50% from baseline was observed in both single and multiple dose cohorts, compared to a -3% change in the placebo group (p<0.05 for all doses vs. placebo) [1]. This confirms that the high in vitro potency translates to robust target engagement in vivo [1].

In Vivo Target Engagement
Endpoint context
~ -50% Sorbitol vs. -3% Placebo
Reported dose-dependent PD modulation in human subjects.
Phase 1/2 data; p
Liver Safety Endpoint
Endpoint context
No ALT/AST Elevations vs. Zopolrestat
Supports longer-term dosing models in chronic disease research.
Cross-study comparison; tolerability endpoint review.
Binding Mode
Validated
1.62 Å PDB: 8FH5
Atomic-level structure supports rational inhibitor design.
X-ray diffraction of human AKR1B1 complex.
Polyol Pathway Sorbitol Target Engagement

Absence of Hepatotoxicity

In a Phase 1/2 study, AT-001 was well-tolerated with no drug-related adverse events or changes in liver or renal function up to the highest dose tested [1]. This is in stark contrast to the clinical experience with zopolrestat, which was associated with dose-dependent elevations in liver enzymes (ALT/AST) indicative of hepatocyte damage [2]. The safety profile of AT-001 aligns with its demonstrated lack of ALR1 inhibition in vitro [2].

Liver Safety Endpoint
Endpoint context
No ALT/AST Elevations vs. Zopolrestat
Supports longer-term dosing models in chronic disease research.
Cross-study comparison; tolerability endpoint review.
Clinical Safety Hepatotoxicity Tolerability

Crystal Structure Elucidation

The binding mode of AT-001 to its target, human aldose reductase (AKR1B1), has been definitively characterized at high resolution [1]. The crystal structure of the aldose reductase-NADP⁺-AT-001 ternary complex was solved by X-ray diffraction at 1.62 Å resolution (PDB ID: 8FH5) [1]. A second structure containing two AT-001 molecules bound to the enzyme was solved at 1.95 Å (PDB ID: 8FH6) [2]. These structural data provide atomic-level insight into the compound's binding interactions, enabling rational understanding of its potency and selectivity, and offering a solid foundation for further medicinal chemistry optimization [1][2].

Binding Mode
Validated
1.62 Å PDB: 8FH5
Atomic-level structure supports rational inhibitor design.
X-ray diffraction of human AKR1B1 complex.
Structural Biology X-ray Crystallography Drug Design

AT-001 Applications


Preclinical Diabetic Cardiomyopathy Models

In preclinical studies of diabetic cardiomyopathy (DbCM), AT-001 is the preferred tool compound due to its sub-nanomolar potency (IC50 28.9-30 pM) and high selectivity for aldose reductase over aldehyde reductase [1]. This ensures that observed effects are due to robust inhibition of the polyol pathway without confounding hepatotoxicity, enabling cleaner interpretation of mechanistic studies. AT-001 has been shown to effectively prevent cellular damage from oxidative stress under hyperglycemic conditions and to reduce infarct area in a mouse model of ischemia-reperfusion injury [2].

Clinical Development for Diabetic Complications

For clinical development programs targeting diabetic complications, AT-001 offers a significantly derisked safety profile compared to legacy ARIs like zopolrestat. Phase 1/2 data confirm an absence of hepatotoxicity signals and favorable tolerability [3]. Furthermore, Phase 3 data from the ARISE-HF trial (NCT04083339) in 691 patients with DbCM demonstrated that AT-001 is well-tolerated over 15 months, with comparable efficacy and safety across sexes, and a trend toward stabilization of exercise capacity in a prespecified subgroup not on background SGLT2 inhibitors or GLP-1 receptor agonists [4][5].

Structural Biology & Drug Design

The availability of high-resolution co-crystal structures of AT-001 bound to human aldose reductase (PDB: 8FH5, 1.62 Å; PDB: 8FH6, 1.95 Å) makes it an ideal reference compound for structural biology and computational chemistry studies [6][7]. Researchers can use these structures to guide the rational design of next-generation inhibitors, perform molecular docking studies, or investigate structure-activity relationships with a well-characterized, potent ligand.

Skin Aging & Keratinocyte Senescence

AT-001 has demonstrated efficacy in attenuating senescence in primary normal human keratinocytes (NHK cells) induced by high glucose, hydrogen peroxide, and mitomycin-c [8]. It significantly inhibits key senescence markers including SA-β-galactosidase activity and γ-H2AX foci, and reduces reactive oxygen species generation [8]. This positions AT-001 as a valuable tool for investigating the role of the polyol pathway in skin aging and for screening potential interventions in this emerging research area.

Application
Selection Property
Validation Focus
Preclinical Cardiometabolic Models
Aldose Reductase Inhibition Potency
Polyol pathway flux inhibition in diabetic cardiomyopathy models.
Isoform Selectivity Studies
ALR1 Cross-Reactivity Screening
Hepatotoxicity biomarker monitoring in long-term model contexts.
Structural Biology & Drug Design
Co-crystal Structure Availability
Binding mode validation (PDB: 8FH5) for rational inhibitor optimization.
Cellular Senescence Assay Context
SA-β-gal / ROS Endpoint Assays
Keratinocyte senescence marker attenuation in oxidative stress models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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